N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure features a thiazole ring, a piperidine ring, and a pyrimidine ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Pyrimidine Ring Introduction: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Final Coupling: The final step involves coupling the synthesized thiazole, piperidine, and pyrimidine intermediates under conditions that facilitate amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Rigorous testing using techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt for amide bond formation.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: Used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific targets.
Chemical Biology: Employed in the development of chemical tools for the modulation of biological processes.
Pharmaceutical Development: Explored as a lead compound in drug discovery programs.
Mechanism of Action
The mechanism of action of N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide: Similar structure with a methyl group instead of an ethyl group on the pyrimidine ring.
N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide: Similar structure with a methyl group instead of an isopropyl group on the thiazole ring.
Uniqueness
N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs. The presence of the ethyl group on the pyrimidine ring and the isopropyl group on the thiazole ring can influence its binding affinity and selectivity for molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-4-13-9-15(20-10-19-13)23-7-5-14(6-8-23)22-18(24)17-16(12(2)3)21-11-25-17/h9-12,14H,4-8H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYLFJHFFKVZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)NC(=O)C3=C(N=CS3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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